4-[2-(3,5-Difluorophenyl)ethyl]piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. ijnrd.orgnih.gov It is one of the most prevalent structural motifs found in pharmaceuticals and biologically active natural products. nih.govencyclopedia.pub Its importance stems from several key features:
Structural Versatility: The piperidine ring is a non-planar, three-dimensional scaffold that allows for precise spatial arrangement of functional groups. This "3D shape" can lead to enhanced protein-ligand interactions that are not achievable with flat aromatic rings.
Physicochemical Modulation: The nitrogen atom in the piperidine ring is basic, which allows for the formation of salts, thereby improving solubility and formulation properties. The introduction of chiral centers and various substituents on the ring can modulate crucial physicochemical properties like lipophilicity (logP/logD) and acid dissociation constant (pKa). thieme-connect.com
Pharmacokinetic Improvement: The piperidine scaffold can be modified to enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com
Broad Pharmacological Activity: Piperidine derivatives are found in over twenty classes of pharmaceuticals, exhibiting a wide range of biological activities, including analgesic, antipsychotic, anti-cancer, and anti-inflammatory effects. ijnrd.orgencyclopedia.pub For instance, the well-known analgesic morphine and the antipsychotic haloperidol (B65202) both feature a piperidine core. encyclopedia.pub
The widespread application of this scaffold has led to extensive research into new and efficient methods for synthesizing substituted piperidines, including hydrogenation of pyridines, various cyclization reactions, and multicomponent reactions. nih.gov
Contextualization within Difluorophenyl-Containing Chemical Entities
The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance a compound's pharmacological profile. The difluorophenyl group, in particular, offers several advantages:
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the electronic properties of the phenyl ring. The difluoromethyl group (CF2H), for example, can act as a hydrogen bond donor and is considered a metabolically stable bioisostere of alcohol, thiol, or amine groups. nih.gov This modification can enhance binding affinity to target proteins. nih.govresearchgate.net
Increased Lipophilicity: The addition of a difluorophenyl substituent can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov This property is carefully balanced in drug design to achieve optimal permeability and solubility.
Research has shown that adding a difluorophenyl group to a parent molecule can lead to compounds with greater potency and improved duration of action. nih.gov For example, in the development of kinase inhibitors and GABA-A receptor modulators, the inclusion of a difluorophenyl moiety has been a key factor in achieving high potency. mdpi.comacs.org
Overview of Research Directions for Structurally Analogous Compounds
The structural framework of 4-[2-(3,5-Difluorophenyl)ethyl]piperidine—a piperidine ring with a substituted phenethyl group at the 4-position—is a recurring theme in medicinal chemistry research. Studies on analogous compounds provide insight into the potential applications and synthetic strategies relevant to this chemical entity.
Research on 4-phenylpiperidine derivatives has been extensive, particularly in the development of opioid receptor agonists for pain management. nih.govpainphysicianjournal.com A key analog, 4-anilino-N-phenethylpiperidine (4-ANPP), is known as a precursor in the synthesis of fentanyl and its derivatives. nist.govcaymanchem.comunodc.org This highlights the significance of the N-phenethylpiperidine core in interacting with opioid receptors.
The synthesis of 4-substituted piperidines is a broad area of investigation. For instance, various 4-substituted piperidones are synthesized via Mannich condensation and have been explored for local anesthetic, antibacterial, and antifungal activities. researchgate.net Other research has focused on creating 4-substituted piperidines and piperazines as balanced affinity ligands for mu (μ) and delta (δ) opioid receptors, which could lead to analgesics with fewer side effects. nih.gov
Compounds featuring a phenethylamine backbone, a core component of the title compound, are a major class of psychoactive substances that modulate monoamine neurotransmitter systems. sigmaaldrich.com Research into derivatives like 3,4-Dichlorophenethylamine focuses on their synthesis and use as building blocks for more complex molecules. sigmaaldrich.com
The table below summarizes research on compounds that are structurally analogous to this compound, illustrating the diverse therapeutic targets and research goals associated with this structural class.
Interactive Data Table: Research on Structurally Analogous Compounds
| Compound Name | Structural Class | Research Focus/Finding | Citations |
| 4-Anilino-N-phenethylpiperidine (4-ANPP) | 4-Substituted Piperidine | Precursor in the synthesis of fentanyl and its analogs; metabolite of several fentanyl-related compounds. | nist.gov, caymanchem.com, unodc.org |
| 4-Phenylpiperidine Derivatives | 4-Substituted Piperidine | Investigated as mu (μ) opioid receptor agonists for analgesic activity. | nih.gov, painphysicianjournal.com |
| 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 4-Substituted Piperidine | Synthesis of this intermediate is reported in the literature. | pharmaffiliates.com |
| 4-[(2,6-Difluorophenyl)carbonyl]piperidine | 4-Substituted Piperidine | A commercially available building block for further chemical synthesis. | bldpharm.com |
| trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine | Phenethylamine/Piperazine (B1678402) Derivative | A known chemical entity, available as a research chemical. | bldpharm.com |
| 3,4-Dichlorophenethylamine | Phenethylamine | Used as a synthetic intermediate for creating more complex molecules. | sigmaaldrich.com |
| Substituted 4-Piperidones | 4-Substituted Piperidine | Synthesized and screened for local anesthetic, antibacterial, and antifungal properties. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3,5-difluorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-12-7-11(8-13(15)9-12)2-1-10-3-5-16-6-4-10/h7-10,16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSMIUWZWEDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 2 3,5 Difluorophenyl Ethyl Piperidine and Analogs
Conventional and Modern Synthetic Routes to Piperidine (B6355638) Cores
The construction of the piperidine ring is a fundamental challenge in organic synthesis, and a multitude of methods have been established to achieve this transformation. researchgate.netnih.gov These methods can be broadly categorized into several key strategies, each with its own advantages and limitations.
Intramolecular Cyclization Approaches for Piperidine Ring Formation
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen atom and a suitable electrophilic or reactive site cyclizes to form the heterocyclic ring. nih.gov This approach is widely used due to its efficiency in building the cyclic scaffold.
One common method involves the cyclization of amino alcohols. A simple, one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org Another approach is the intramolecular hydroamination of alkenes. For instance, the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes can produce 3-arylpiperidines in high yields. organic-chemistry.org
Palladium-catalyzed reactions also play a significant role. An enantioselective 6-exo aza-Heck cyclization has been developed for the synthesis of chiral piperidines. nih.gov Additionally, a palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, utilizing a specially designed pyridine-oxazoline (Pyox) ligand, yields chiral β-acetoxylated piperidines with excellent selectivity under mild conditions. organic-chemistry.org
Gold catalysis has also been employed for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This method involves the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for synthesizing piperidine derivatives. researchgate.net This two-step process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents can be employed, including hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), various hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as other catalytic systems. researchgate.net
A significant application of this strategy is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This method is particularly useful for the synthesis of polyhydroxylated piperidines, where sugar-derived dicarbonyls can be used to control the stereochemistry of the hydroxyl groups. chim.it The versatility of this approach is further enhanced by the wide range of available amines that can serve as the nitrogen source. chim.it For example, the first synthesis of isofagomine utilized a double reductive amination with ammonia (B1221849) as the nitrogen source. chim.it
Reductive amination can also be performed intramolecularly. The application of intramolecular reductive amination to carbohydrates is a key step in the synthesis of polyhydroxypiperidine iminosugars. researchgate.netnih.gov
A less common but effective reagent for reductive amination is the borane-pyridine complex, which serves as a less toxic alternative to sodium cyanoborohydride. tandfonline.com This reagent has been successfully used for the reductive amination of piperidines with various aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com
| Reductive Amination Method | Substrates | Reagents | Key Features | Reference(s) |
| Double Reductive Amination (DRA) | Dicarbonyl compounds, Amines | H₂, NaBH₃CN | Direct route to piperidine skeleton; good stereochemical control with sugar-derived substrates. | chim.it |
| Intramolecular Reductive Amination | Carbohydrates | Various reducing agents | Key step in synthesis of polyhydroxypiperidine iminosugars. | researchgate.netnih.gov |
| Borch-type Reduction | Piperidines, Aldehydes | Borane-pyridine complex | Less toxic alternative to NaCNBH₃; eliminates nitrile impurity formation. | tandfonline.com |
| General Reductive Amination | Aldehydes/Ketones, Amines | H₂/Pd-C, NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Versatile C-N bond formation; wide availability of reagents. | researchgate.net |
Hydroboration/Hydrogenation Cascades of Pyridine (B92270) Precursors
The hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. researchgate.net This transformation can be achieved through various catalytic systems, often requiring elevated temperatures and pressures. researchgate.net However, recent advancements have focused on developing milder and more efficient methods.
One strategy involves the use of frustrated Lewis pairs (FLPs). For example, the Lewis acid C₆F₅(CH₂)₂B(C₆F₅)₂ can catalyze the full hydrogenation of 2,6-substituted pyridines. The reaction proceeds through the generation of a borane (B79455) that forms an FLP with the pyridine, which then activates hydrogen gas. This leads to a series of hydride transfers and hydrogenation steps to yield the final piperidine. rsc.org
Another approach is the hydroboration of tetrahydropyridines. For instance, a tetrahydropyridine (B1245486) can be prepared and subsequently hydroborated with an excess of borane to yield the corresponding piperidine. youtube.com
Electrochemical methods have also emerged as a sustainable alternative. The electrocatalytic hydrogenation of pyridines can be performed at ambient temperature and pressure using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode catalyst, avoiding the need for additives. researchgate.net
The reduction of pyridines can also be achieved using metals like sodium in ethanol, followed by catalytic hydrogenation to complete the reduction. youtube.com
| Method | Precursor | Catalyst/Reagents | Key Features | Reference(s) |
| Frustrated Lewis Pair Catalysis | 2,6-Substituted Pyridine | C₆F₅(CH₂)₂B(C₆F₅)₂ | Full hydrogenation via H₂ activation by an FLP. | rsc.org |
| Hydroboration | Tetrahydropyridine | Borane | Subsequent oxidation yields the piperidinol. | youtube.com |
| Electrocatalytic Hydrogenation | Pyridine | Rh/C cathode in AEM electrolyzer | Ambient temperature and pressure, no additives required. | researchgate.net |
| Metal Reduction/Hydrogenation | Pyridine | Na/EtOH, then PtO₂/H₂ | Two-step reduction process. | youtube.com |
| Borane Reduction | Pyridine | Boranes | Metal-free hydrogenation. | youtube.com |
Stereoselective Hydrogenation of Unsaturated Piperidinones
The stereoselective hydrogenation of unsaturated precursors is a powerful strategy for the synthesis of chiral piperidines. This approach often involves the use of chiral catalysts to control the stereochemical outcome of the reaction.
Asymmetric hydrogenation of α,β-unsaturated ketones is a well-studied area. nih.gov While the hydrogenation of C=C and C=O bonds are typically catalyzed by different metal complexes, systems have been developed to achieve both in a single step. For example, iridium-N,P-catalyzed double hydrogenation of conjugated enones can produce saturated alcohols with high diastereo- and enantioselectivity. nih.gov The addition of benzamide (B126) has been found to enhance the catalytic performance in some cases. nih.gov Iridium phosphinitoxazoline complexes have also been shown to be efficient catalysts for the asymmetric hydrogenation of arylated α,β-unsaturated ketones, yielding selectivities up to 99.7% ee. nih.gov
The hydrogenation of pyridinium (B92312) salts is another effective method. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org A subsequent hydrogenation step can then furnish the corresponding enantioenriched 3-piperidines. acs.org This strategy has been applied to the synthesis of clinically used materials like Preclamol and Niraparib. acs.org
| Precursor Type | Catalyst System | Key Features | Reference(s) |
| Conjugated Enones | Iridium-N,P complexes | Double hydrogenation of C=C and C=O bonds; high stereoselectivity. | nih.gov |
| Arylated α,β-Unsaturated Ketones | Iridium phosphinitoxazoline complexes | High enantioselectivity (up to 99.7% ee). | nih.gov |
| Phenyl pyridine-1(2H)-carboxylate | Rhodium catalyst with arylboronic acids | Asymmetric reductive Heck reaction followed by hydrogenation; provides enantioenriched 3-piperidines. | acs.org |
Radical-Mediated Amine Cyclization Techniques
Radical-mediated cyclizations offer a unique and powerful approach to the synthesis of piperidines, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor.
One such method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. organic-chemistry.org
Photoredox catalysis has emerged as a particularly effective tool for initiating radical cyclizations. For example, a combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to afford various cyclic products, including piperidines. organic-chemistry.org In another example, an organic photoredox catalyst can be used to construct spirocyclic piperidines from linear aryl halide precursors through regioselective aryl radical cyclization. nih.gov
Radical cyclization can also be initiated through other means. Triethylborane can serve as a radical initiator for the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes via a complex radical cascade. nih.gov Additionally, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the production of piperidines, though it can sometimes be accompanied by the formation of a linear alkene byproduct. nih.gov
| Radical Generation Method | Substrate Type | Key Features | Reference(s) |
| Traditional Radical Initiators | 7-substituted-6-aza-8-bromooct-2-enoates | Forms 2,4-disubstituted piperidines; diastereoselectivity can be controlled. | organic-chemistry.org |
| Photoredox Catalysis | Aldehydes with pendant alkenes | Mild conditions; wide functional group tolerance. | organic-chemistry.org |
| Photoredox Catalysis | Linear aryl halide precursors | Forms spirocyclic piperidines via aryl radical cyclization. | nih.gov |
| Triethylborane Initiation | 1,6-enynes | Forms polysubstituted alkylidene piperidines via a radical cascade. | nih.gov |
| Cobalt(II) Catalysis | Linear amino-aldehydes | Effective for piperidine formation, but can have byproducts. | nih.gov |
Mannich Reaction in Piperidine Derivative Synthesis
The Mannich reaction is a classic multicomponent reaction that has proven to be a valuable tool for the synthesis of various piperidine derivatives, particularly 4-piperidones. sciencemadness.orgacs.org This reaction typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a ketone containing at least one acidic proton. acs.orgresearchgate.net
The traditional procedure often involves refluxing an aqueous or alcoholic solution of the reactants, but this can lead to poor yields and difficulties in product isolation. sciencemadness.org A significant improvement was the use of glacial acetic acid as a solvent, which leads to faster reactions, easier isolation of pure products, and more satisfactory yields. acs.org The molar ratios of the reactants can be varied to optimize the yield of the desired product. acs.org
The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, is a versatile extension of this methodology. researchgate.net This reaction has been utilized in the synthesis of various piperidine- and piperidinone-based drugs. researchgate.net
The Mannich reaction provides a convergent and efficient route to complex piperidine structures, and the resulting piperidones can be further modified, for example, by reduction to piperidinols or by reaction with organometallic reagents. sciencemadness.org
| Mannich Reaction Variant | Reactants | Solvent/Conditions | Key Features | Reference(s) |
| Classical Mannich Reaction | Amine, Aldehyde, Ketone | Glacial Acetic Acid | Improved yields and easier product isolation compared to aqueous/alcoholic solutions. | sciencemadness.orgacs.org |
| Nitro-Mannich (Aza-Henry) Reaction | Nitroalkane, Imine | Various | Forms β-nitroamines, useful for synthesizing drug analogs. | researchgate.net |
Introduction of the 3,5-Difluorophenyl Moiety
The incorporation of a difluorinated phenyl ring is a key structural feature. The fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. nih.gov The synthesis of the 3,5-difluorophenyl group and its attachment to the piperidine core can be achieved through several strategic approaches.
Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. numberanalytics.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate catalyzed by a palladium complex, is particularly effective for incorporating aryl groups. numberanalytics.comorganic-chemistry.org
In the context of synthesizing 4-arylpiperidines, this reaction can be employed by coupling a piperidine-containing boronic acid or ester with a 3,5-difluorophenyl halide, or conversely, by reacting a 4-halopiperidine derivative with 3,5-difluorophenylboronic acid. rsc.org The general mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the boronate complex (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, and ligands can be used to optimize reaction efficiency and selectivity. numberanalytics.com
An interesting variation is the B-alkyl Suzuki-Miyaura coupling, which has been utilized for the synthesis of 4-arylmethyl piperidines, tolerating a wide range of functional groups. researchgate.net Beyond Suzuki coupling, other palladium-catalyzed methods like the Negishi coupling, which uses an organozinc reagent, provide a general route to 4-arylpiperidines by coupling a 4-(N-BOC-piperidyl)zinc iodide with various aryl halides. nih.gov
Table 1: Examples of Suzuki Coupling Reaction Components
| Coupling Partner 1 (Boron) | Coupling Partner 2 (Halide/Triflate) | Catalyst System (Example) | Reference |
|---|---|---|---|
| Arylboronic Acid (e.g., RC₆H₄B(OH)₂) | 4-Triflate-terpyridine | Palladium-based | rsc.org |
| Neopentylglycol arylboronic ester | Organic Halide | n-Butyllithium/(CO)₅Mn(MeCN)(PF₆) | acs.org |
| Organoboron Compound | Organic Halide/Triflate | Pd(OAc)₂/PCy₃ | organic-chemistry.org |
Achieving the specific 3,5-difluoro substitution pattern on the phenyl ring requires targeted synthetic strategies, often beginning with readily available precursors. One common approach involves the synthesis of 3,5-difluorophenylboronic acid, a key intermediate for Suzuki couplings. This can be prepared from 3,5-difluorobromobenzene by reaction with n-butyllithium followed by boric acid. patsnap.com Yields for this transformation are reported to be high, for instance, 85.8% when the initial reaction is conducted at -60°C. patsnap.com
Other important precursors for the 3,5-difluorophenyl moiety include 3,5-difluorophenol (B1294556) and 3,5-difluoroaniline (B1215098).
3,5-Difluorophenol Synthesis: This can be achieved through a one-pot reaction of 2,4,6-trifluorobenzoic acid in a solvent under the action of a base like sodium hydroxide, followed by acidification. patsnap.com This method is noted for its simple operation and high yield (94.3%). patsnap.com An alternative route starts from 3,5-difluorobromobenzene, which undergoes a copper-catalyzed reaction with a strong base to form the phenoxide, followed by acidification. google.com
3,5-Difluoroaniline Synthesis: A process for preparing 3,5-difluoroaniline involves reacting 3,5-difluorochlorobenzene with ammonia in the presence of a copper catalyst. google.com
Elaboration of the Ethyl Linker
The two-carbon chain that connects the piperidine and difluorophenyl moieties is a crucial structural component. A common and effective method for constructing this ethyl linker is through homologation, specifically using a Wittig reaction. nih.gov
This strategy typically begins with a 4-oxopiperidine derivative. The ketone is reacted with a phosphorus ylide, such as one derived from a methoxymethyltriphenylphosphonium salt, to form an enol ether. Subsequent hydrolysis of the enol ether yields a piperidine-4-acetaldehyde. This aldehyde can then be subjected to a second Wittig reaction with a suitable phosphonium (B103445) ylide derived from a 3,5-difluorobenzyl halide to create a styrenyl intermediate. Finally, reduction of the double bond, for example through catalytic hydrogenation, yields the desired 4-[2-(3,5-difluorophenyl)ethyl]piperidine structure. An alternative sequence involves the conjugate addition of a phenyl nucleophile to a dihydropyridin-4(1H)-one, followed by a Wittig reaction to introduce the C₂ chain. nih.gov
Stereochemical Control in Piperidine Synthesis
The piperidine ring can contain multiple stereocenters, making stereochemical control a critical aspect of synthesis, especially for pharmaceutical applications where a single isomer is often responsible for the desired pharmacological activity. google.comnih.gov
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. A powerful strategy for accessing all-cis-(multi)fluorinated piperidines is the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot process proceeds with high diastereoselectivity, forming a plethora of substituted piperidines where the substituents are in a cis relationship. nih.gov Similarly, heterogeneous hydrogenation of fluoropyridines over a palladium catalyst also affords products with high cis-diastereoselectivity. nih.govacs.org
Other methods have been developed for different substitution patterns. For example, a diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the selectivity can be controlled simply by altering the order of the reaction sequence. nih.gov For more complex systems, such as 2,4,6-trisubstituted piperidines, methods like the aza-Prins cyclization can be employed to generate the heterocyclic ring with stereoselective control. core.ac.uk
Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. Several sophisticated strategies have been developed to access chiral piperidines.
Dearomatization/Borylation: One novel approach involves the partial reduction of pyridine derivatives to 1,2-dihydropyridines, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation to create enantioenriched 3-boryl-tetrahydropyridines, which are versatile chiral piperidine precursors. acs.org
Chiral Auxiliaries: Phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks. researchgate.net These are available in both enantiomeric series and allow for the regio- and stereocontrolled introduction of substituents, providing access to a wide variety of enantiopure polysubstituted piperidines. researchgate.net
Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. nih.gov A general chemo-enzymatic approach uses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemistry. nih.gov
Asymmetric Cyclization: A copper-catalyzed regiospecific and enantioselective cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net This method proceeds under mild conditions with broad substrate scope and excellent enantioselectivities, providing a practical route to key chiral intermediates for pharmaceuticals. nih.govresearchgate.net
Scale-Up Considerations and Process Optimization in Academic Synthesis
The successful transition of a synthetic route for this compound and its analogs from a small-scale laboratory setting to a larger, multi-gram academic scale necessitates careful consideration of various factors to ensure efficiency, safety, and reproducibility. Key challenges in the scale-up of syntheses for this class of compounds often revolve around the optimization of catalytic reactions, management of reaction conditions, and effective purification strategies for the final product and its intermediates.
A common synthetic pathway to this compound involves the initial preparation of a substituted pyridine precursor, such as 4-[2-(3,5-difluorophenyl)ethyl]pyridine or 4-(3,5-difluorostyryl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine. The scale-up of each of these steps presents unique challenges and opportunities for process optimization.
One of the initial steps often involves a cross-coupling reaction, for instance, a Suzuki or Heck reaction, to form the carbon-carbon bond between the pyridine core and the difluorophenyl group. While these reactions are powerful tools in small-scale synthesis, their transition to a larger scale requires careful optimization of parameters such as catalyst loading, choice of base and solvent, and reaction temperature to maintain high yields and minimize side products. For instance, in the gram-scale synthesis of related polysubstituted pyridines via Suzuki coupling, it has been demonstrated that the reaction can be scaled up without a compromise in yield, highlighting the robustness of such methods when properly optimized. nih.gov
The pivotal step in the synthesis is the reduction of the substituted pyridine precursor. Catalytic hydrogenation is a frequently employed method for this transformation. However, the presence of fluorine atoms on the phenyl ring can influence the catalyst's activity and selectivity, and the potential for hydrodefluorination is a significant concern that needs to be addressed during process optimization.
In an academic setting, the scale-up of the hydrogenation of fluorinated pyridines has been investigated, revealing several key considerations. The choice of catalyst is critical. While various catalysts can be effective, palladium on carbon (Pd/C) and rhodium-based catalysts have shown promise. For instance, the gram-scale synthesis of a fluorinated piperidine analog was successfully achieved using a palladium catalyst. nih.gov Optimization of reaction conditions such as hydrogen pressure, temperature, and solvent is crucial for achieving complete conversion and high yields.
The following data table illustrates a hypothetical optimization of the catalytic hydrogenation of a 4-arylalkylpyridine precursor on a multi-gram scale, based on typical findings in academic research for similar structures.
Table 1: Optimization of Catalytic Hydrogenation of 4-(Arylalkyl)pyridine Precursor
| Entry | Catalyst (mol%) | H₂ Pressure (psi) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 5% Pd/C (5) | 50 | 25 | Methanol | 24 | 85 | 92 |
| 2 | 5% Pd/C (5) | 100 | 25 | Methanol | 12 | 92 | 95 |
| 3 | 5% Pd/C (5) | 100 | 50 | Methanol | 8 | 95 | 97 |
| 4 | 10% Pd/C (2) | 100 | 50 | Ethanol | 8 | 96 | 98 |
| 5 | Rh/C (5) | 100 | 50 | Methanol | 6 | 98 | 99 |
| 6 | Rh/C (2) | 100 | 50 | Ethanol | 6 | 97 | 99 |
Purification of the final this compound product on a larger scale also presents challenges. The basic nature of the piperidine nitrogen can lead to tailing on silica (B1680970) gel chromatography. Furthermore, the volatility of some piperidine derivatives can make removal of residual solvents difficult. In a gram-scale synthesis of a related fluorinated piperidine, purification was challenging due to the product's volatility. nih.gov Strategies to overcome these issues include conversion of the piperidine to a salt (e.g., hydrochloride or citrate) to facilitate handling and purification by crystallization, which is often more amenable to larger scales than chromatography. For example, the synthesis of fentanyl analogs on a gram scale utilized citrate (B86180) and hydrochloride salt formation for purification and handling. The crude product can also be purified by flash column chromatography, although this may be less efficient for very large quantities.
Another critical aspect of process optimization is the choice of reagents and reaction conditions with scalability in mind. For instance, moving away from hazardous reagents like sodium azide, which might be used in some synthetic routes to introduce the amine functionality, towards safer alternatives is a key consideration for larger scale academic work. researchgate.net The use of flow chemistry is also an emerging strategy in academic labs to enable safer and more efficient scale-up of reactions like hydrogenations.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic arrangement and connectivity can be assembled.
The ¹H-NMR spectrum of 4-[2-(3,5-Difluorophenyl)ethyl]piperidine is expected to show distinct signals corresponding to the protons of the 3,5-difluorophenyl ring, the ethyl linker, and the piperidine (B6355638) ring.
Aromatic Region: The 3,5-difluorophenyl group would exhibit two characteristic signals. The proton at the C4 position (para to the ethyl group) would appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at the C2 and C6 positions would appear as a doublet. Based on data for similar structures like 3,5-difluorophenylacetylene, these signals are expected in the range of δ 6.8-7.0 ppm. rsc.org
Ethyl Chain: The two methylene (B1212753) groups of the ethyl linker (-CH₂-CH₂-) would present as two distinct multiplets, likely complex triplets, in the δ 2.5-2.8 ppm and δ 1.5-1.7 ppm regions, respectively.
Piperidine Ring: The piperidine ring protons would show a series of multiplets. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be found further downfield (approx. δ 2.8-3.1 ppm) compared to the other ring protons (C3, C5, C4), which would appear as a more complex set of overlapping multiplets in the δ 1.1-1.8 ppm range. chemicalbook.comchemicalbook.com The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Table 1: Expected ¹H-NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Ar-H (C2, C6) | ~6.9 | Doublet (d) |
| Ar-H (C4) | ~6.8 | Triplet (t) |
| Ar-CH₂- | ~2.6 | Triplet (t) |
| -CH₂-Piperidine | ~1.6 | Multiplet (m) |
| Piperidine-H (axial/equatorial, C2/C6) | ~2.9 | Multiplet (m) |
| Piperidine-H (axial/equatorial, C3/C5) | ~1.6 | Multiplet (m) |
| Piperidine-H (C4) | ~1.3 | Multiplet (m) |
| N-H | Variable | Broad Singlet (br s) |
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the difluorophenyl ring would appear in the aromatic region (δ 100-165 ppm). The two fluorine-bearing carbons (C3, C5) would show a large doublet splitting due to one-bond C-F coupling and are expected at the furthest downfield position (approx. δ 163 ppm). The carbon attached to the ethyl group (C1) would be found around δ 147 ppm. The C4 carbon would appear around δ 102 ppm as a triplet due to two-bond C-F coupling, while the C2 and C6 carbons would be observed around δ 112 ppm as doublets from three-bond C-F coupling.
Ethyl and Piperidine Carbons: The aliphatic carbons of the ethyl chain and the piperidine ring would appear in the upfield region (δ 25-50 ppm). The piperidine carbons adjacent to the nitrogen (C2, C6) are expected around δ 47 ppm, while the other piperidine carbons (C3, C4, C5) would be in the δ 25-38 ppm range. chemicalbook.comspectrabase.com The two ethyl carbons would be expected around δ 37 ppm and δ 30 ppm.
Table 2: Expected ¹³C-NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C -F (C3, C5) | ~163 (d, ¹JCF) |
| Ar-C 1 | ~147 |
| Ar-C 2, C6 | ~112 (d, ³JCF) |
| Ar-C 4 | ~102 (t, ²JCF) |
| Piperidine-C 2, C6 | ~47 |
| Piperidine-C 3, C5 | ~27 |
| Piperidine-C 4 | ~38 |
| Ar-C H₂- | ~37 |
| -C H₂-Piperidine | ~30 |
2D-NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecule's connectivity. columbia.edu
COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. sdsu.edu Key correlations would be observed between the adjacent protons in the ethyl chain and throughout the piperidine ring's spin system, confirming their respective structures.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. columbia.eduresearchgate.net It would be used to definitively assign each proton signal to its corresponding carbon signal in the aliphatic and aromatic regions.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
The protons of the ethyl group to the C1 carbon of the aromatic ring.
The protons of the ethyl group to the C4 carbon of the piperidine ring.
The aromatic protons to their neighboring carbons, confirming the substitution pattern.
¹⁹F-NMR spectroscopy is used to analyze the fluorine atoms in the molecule. For this compound, the two fluorine atoms at the C3 and C5 positions are chemically equivalent. Therefore, the ¹⁹F-NMR spectrum is expected to show a single signal. This signal's chemical shift would be in the typical range for aryl fluorides, approximately δ -105 to -115 ppm relative to CFCl₃. ucsb.educolorado.edu The multiplicity would likely be a triplet, arising from coupling to the two meta-protons (at C2/C6 and C4).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Key expected absorption bands include:
N-H Stretch: A moderate, sharp peak around 3300-3350 cm⁻¹ corresponding to the secondary amine N-H bond of the piperidine ring. chemicalbook.comnist.gov
C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) are characteristic of the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the C-H bonds of the ethyl chain and the piperidine ring. rsc.org
C=C Stretch (Aromatic): One or two sharp peaks of variable intensity in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.
C-F Stretch: Strong, characteristic absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹, indicating the presence of carbon-fluorine bonds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₃H₁₇F₂N), the expected exact mass is approximately 225.1329 g/mol .
Molecular Ion (M⁺): A clear molecular ion peak would be expected at m/z 225.
Fragmentation Patterns: The fragmentation is predictable based on the structure. libretexts.orglibretexts.org The most prominent fragmentation pathway for piperidine-containing compounds is typically alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. A major fragment would likely arise from the cleavage of the ethyl-piperidine bond, resulting in a fragment ion corresponding to the piperidine ring with a methylene group. Another significant fragmentation would be the loss of the difluorophenyl group, known as benzylic cleavage, which would lead to a prominent peak corresponding to the [M-C₆H₃F₂CH₂]⁺ fragment.
X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing
While specific crystallographic data for this compound is not publicly available, analysis of closely related fluorinated phenylpiperidine derivatives provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. A pertinent example is the single-crystal X-ray diffraction study of 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride, which features a substituted piperidine ring and a fluorinated phenyl group, offering a strong basis for analogy. iucr.orgnih.goviucr.org
The piperidine ring, a ubiquitous saturated heterocycle, typically adopts a low-energy chair conformation to minimize steric and torsional strain. In the crystal structure of the analogous 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride, the piperidine ring is indeed observed to adopt a chair conformation. iucr.orgnih.goviucr.org This is consistent with extensive studies on various 4-substituted piperidines, which overwhelmingly favor the chair geometry. nih.govnih.gov It is therefore highly probable that the piperidine ring in this compound also exists in a stable chair conformation in the solid state. The ethyl-difluorophenyl substituent at the C4 position would occupy an equatorial position to minimize steric hindrance, a common feature in similarly substituted piperidine systems.
Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/Observation | Reference |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | iucr.org |
| Space Group | P2₁/c or similar centrosymmetric group | iucr.org |
| Piperidine Ring Conformation | Chair | iucr.orgnih.goviucr.orgnih.govnih.gov |
The crystalline packing of this compound is expected to be governed by a network of weak intermolecular interactions. The presence of fluorine atoms and aromatic rings introduces the possibility for several types of non-covalent bonds that dictate the supramolecular assembly.
π–π Interactions: While the difluorophenyl ring is electron-deficient due to the electronegative fluorine atoms, π–π stacking interactions with neighboring rings might still occur, although likely in an offset or edge-to-face arrangement rather than a parallel-displaced fashion. However, in the crystal structures of some fluorinated diphenidine (B1206869) derivatives, no π–π interactions were observed. iucr.orgnih.goviucr.org
C-F···π Interactions: An interaction between the fluorine atoms and the π-system of an adjacent difluorophenyl ring is another possibility that can influence the crystal packing.
C-H···π Interactions: In the crystal structure of the analogous 1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride, a C-H···π interaction is observed between a hydrogen atom of the piperidine ring and the pentafluorophenyl ring. iucr.org A similar interaction could be expected in the crystal structure of this compound.
Intramolecular hydrogen bonds are less likely in the neutral form of this compound due to the absence of strong hydrogen bond donors and acceptors in a suitable geometric arrangement. The conformation of the molecule will be primarily determined by the steric bulk of the substituents and the minimization of torsional strain, leading to the preference for the chair conformation of the piperidine ring with the large substituent in the equatorial position. The flexibility of the ethyl linker allows the difluorophenyl group to orient itself to minimize steric clashes with the piperidine ring.
Raman Microspectroscopy
The Raman spectrum would be dominated by signals corresponding to the skeletal vibrations of the piperidine and phenyl rings, as well as C-H and C-F stretching and bending modes. A combined theoretical and experimental approach, such as using Density Functional Theory (DFT) calculations alongside experimental measurements, would be invaluable for a precise assignment of the vibrational modes. unimore.itesisresearch.org
Table 2: Predicted Prominent Raman Shifts (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Phenyl Ring C-C Stretching | 1580-1620 | esisresearch.org |
| Piperidine Ring Breathing | 800-900 | unimore.it |
| C-H Stretching (Aromatic) | 3000-3100 | esisresearch.org |
| C-H Stretching (Aliphatic) | 2800-3000 | esisresearch.org |
| C-F Stretching | 1100-1300 | - |
The analysis of the Raman spectrum would provide a vibrational fingerprint of the molecule, allowing for its identification and the study of its molecular structure. Surface-Enhanced Raman Scattering (SERS) could also be employed to enhance the signal and gain insights into the molecule's interaction with metallic surfaces. unimore.it
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost. mdpi.com
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. pennylane.ai For 4-[2-(3,5-Difluorophenyl)ethyl]piperidine, the piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. rsc.orgosti.gov The substituent at the 4-position, the 2-(3,5-difluorophenyl)ethyl group, can exist in either an equatorial or axial position. Generally, for large substituents on a piperidine ring, the equatorial conformation is significantly more stable. youtube.com
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are used to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. tandfonline.com Studies on related phenylpiperidine derivatives confirm the prevalence of the chair conformation and provide expected geometric parameters. osti.govresearchgate.net For example, analysis of 1-phenylpiperidin-4-one (B31807) showed that DFT calculations could effectively predict the equilibrium between chair and twist conformers. osti.gov
Table 1: Predicted Geometrical Parameters for Analogous Phenylpiperidine Structures This table presents typical bond length and angle values derived from DFT studies on similar phenylpiperidine compounds to infer the likely geometry of this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N (piperidine) | ~1.46 Å |
| Bond Length | C-C (piperidine) | ~1.53 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-N-C (piperidine) | ~111° |
| Bond Angle | C-C-C (piperidine) | ~110° |
| Dihedral Angle | Phenyl Ring | Planar or near-planar |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.comdergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For difluorophenyl-containing compounds, DFT calculations can precisely determine these energy levels. nih.gov The calculated HOMO and LUMO energies for related molecules show that charge transfer can occur within the molecule. nih.gov
Table 2: Representative FMO Properties from an Analogous Difluorophenyl Compound This table illustrates the type of data generated from HOMO-LUMO analysis, using values from a study on a 2-(2,4-difluorophenyl) derivative as a proxy.
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.1 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~4.5 to 5.0 eV |
Note: Values are illustrative, based on findings for similar difluorophenyl compounds. ajchem-a.comnih.gov A relatively large energy gap suggests good kinetic stability.
From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. mdpi.comnih.gov
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding interactions within a molecule. nih.gov It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding by transforming the complex molecular orbitals into localized, chemically intuitive bonding orbitals. mdpi.com
For this compound, NBO analysis would reveal the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions would likely include delocalization from the nitrogen lone pair (LP) into adjacent anti-bonding C-C orbitals (LP(N) -> σ*(C-C)) and interactions involving the π-system of the difluorophenyl ring. mdpi.com This analysis helps to rationalize the molecule's conformational preferences and electronic stability. nih.gov
DFT calculations can be used to compute key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov These parameters are vital for understanding the relative stability of different conformers and predicting the spontaneity of chemical reactions. By calculating the Gibbs free energy of the axial and equatorial conformers of this compound, their relative populations at equilibrium can be determined. researchgate.net
Studies on similar piperidine derivatives, such as 1-phenylpiperidin-4-one, have successfully used DFT to predict the relative abundances of chair-equatorial, chair-axial, and even twist-boat conformers in the gas phase. osti.gov For the title compound, it is expected that the equatorial conformer would be significantly lower in energy (more stable) than the axial conformer due to reduced steric hindrance. youtube.com DFT calculations can quantify this energy difference, which for related N-substituted piperidines is often in the range of several kcal/mol. youtube.com
Molecular Dynamics (MD) Simulations
While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding dynamics with target proteins. nih.govresearchgate.net
Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting various types of molecular spectra. mdpi.comnih.gov
By computing the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of specific vibrational modes to observed spectral bands. aimspress.com
Similarly, TD-DFT can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an ultraviolet-visible (UV-Vis) spectrum. mdpi.comnih.gov This analysis helps to understand the nature of electronic transitions, such as π-π* transitions within the difluorophenyl ring, and how they are influenced by the molecule's structure and solvent environment. nih.gov
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies focusing on the noncovalent interactions analysis of the compound This compound .
Therefore, it is not possible to provide detailed research findings or data tables for section 4.4 as requested, because the primary research data required to generate this content does not appear to be publicly available. The analysis of noncovalent interactions, such as those identified through Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, requires specific computational studies that have not been published for this molecule.
Consequently, the requested article section cannot be generated with scientific accuracy.
Molecular Interactions and Target Identification
In Silico Molecular Docking Studies
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method provides critical insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex. The process typically involves preparing 3D structures of the ligand and the target protein, followed by the use of algorithms, such as Glide, to calculate the most favorable binding poses and estimate the strength of the interaction, often represented by a glide score (G-Score). researchgate.net
Molecular docking studies predict how 4-[2-(3,5-Difluorophenyl)ethyl]piperidine might bind to a target protein's active site. The binding affinity, a measure of how tightly the ligand binds to the target, can be estimated computationally and later confirmed experimentally. This affinity is often expressed as an inhibition constant (Kᵢ), dissociation constant (Kₑ), or an IC₅₀ value, which represents the concentration of a ligand required to inhibit 50% of the target's activity.
For piperidine-based compounds, binding affinity is heavily influenced by the substituents on both the piperidine (B6355638) and phenyl rings. Studies on structurally similar piperidine derivatives targeting sigma receptors have shown Kᵢ values in the low nanomolar range, indicating high affinity. nih.govnih.gov For instance, the affinity of piperidine-based ligands for the sigma-1 (σ₁) receptor can be potent, with Kᵢ values comparable to reference compounds like haloperidol (B65202). nih.gov The specific substitutions on the phenyl ring are critical; difluoro substitutions, as seen in the target compound, can significantly modulate this binding affinity. nih.gov
Table 1: Example Binding Affinities of Related Piperidine Compounds for Various Receptors
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| A 2-[4-(benzyl)-1-piperidin-1-yl]-ethanone derivative | Sigma-1 (σ₁) | 3.2 | nih.gov |
| N-[(4-methoxyphenoxy)ethyl]piperidine derivative | Sigma-1 (σ₁) | 0.89 - 1.49 | uniba.it |
| PIMBA (a piperidinylethyl benzamide) | Sigma-1 (σ₁) | 11.82 | nih.gov |
| Haloperidol (Reference Compound) | Sigma-1 (σ₁) | 2.5 | nih.gov |
Docking simulations are crucial for identifying the specific amino acid residues within a receptor's binding pocket that interact with the ligand. For ligands containing a piperidine core, the protonated nitrogen atom is often key, forming a charged interaction with acidic amino acid residues like aspartate or glutamate. nih.gov Hydrophobic interactions also play a significant role, with the phenyl ring of the ligand typically fitting into a hydrophobic pocket lined by aromatic or aliphatic amino acid residues. nih.gov
In studies of other piperidine-containing inhibitors, specific residues have been identified as critical for binding. For example, in the acetylcholinesterase active site, a benzamide (B126) derivative containing a piperidine core formed a significant hydrogen bond with Tyrosine 121. mui.ac.ir For sigma-1 receptor ligands, interactions with hydrophobic residues are essential for defining the binding pose. nih.gov The difluorophenyl group of this compound would be expected to engage in such hydrophobic interactions.
The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. These include:
Hydrogen Bonds: These are crucial for specificity and affinity. The piperidine nitrogen can act as a hydrogen bond acceptor, or in its protonated state, as a hydrogen bond donor.
Ionic Interactions: The positively charged piperidinium (B107235) ion can form strong ionic bonds (salt bridges) with negatively charged amino acid residues. nih.gov
Hydrophobic Interactions: The difluorophenyl and ethyl groups are hydrophobic and are likely to interact favorably with nonpolar residues in the binding site.
C-H···F Interactions: The fluorine atoms on the phenyl ring can participate in weak hydrogen bonds with C-H groups on the protein, an interaction known to contribute to binding stability in fluorinated ligands. nih.gov
Molecular dynamics simulations can complement docking studies by revealing the stability of these interactions over time, confirming that key hydrogen bonds and hydrophobic contacts are maintained. nih.gov
A pharmacophore model is an abstract representation of all the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups) necessary for a ligand to bind to a specific target. For piperidine-based ligands targeting receptors like the sigma-1 receptor, a common pharmacophore model includes a positive ionizable functionality (the piperidine nitrogen) and two primary hydrophobic groups. nih.gov The 3,5-difluorophenyl moiety and the piperidine ring of this compound would fit such a model, representing the key hydrophobic and ionizable features required for recognition at the binding site.
In Vitro Biochemical Assays for Enzyme Inhibition
To experimentally validate the predictions from in silico studies, in vitro biochemical assays are employed. These assays measure the ability of a compound to inhibit the activity of a purified enzyme. nih.gov Fluorescence-based assays are often preferred due to their high sensitivity, speed, and suitability for high-throughput screening. mdpi.comresearchgate.net
Enzyme inhibition kinetics studies are performed to determine the mechanism by which a compound inhibits an enzyme and to quantify its potency. semanticscholar.org The primary goal is to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
The assay involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. By analyzing the data, for instance using a Lineweaver-Burk plot, the mode of inhibition can be determined (e.g., competitive, non-competitive, or mixed-type). semanticscholar.org A competitive inhibitor, for example, binds to the same active site as the natural substrate. nih.gov
Table 2: Illustrative Data from a Kinetic Analysis of Enzyme Inhibition
| Inhibitor Concentration [I] | Enzyme Activity (% of Control) | Calculated IC₅₀ | Inhibition Type |
|---|---|---|---|
| 1 nM | 90% | 15 nM (Hypothetical) | Mixed-Type (Hypothetical) |
| 5 nM | 75% | ||
| 15 nM | 50% | ||
| 50 nM | 20% | ||
| 100 nM | 12% |
This table provides a hypothetical example of data that would be generated from an enzyme inhibition assay to illustrate the concepts.
Selectivity Profiling Against Related Enzymes and Off-Targets
The selectivity of a compound for its intended target over other related enzymes and off-targets is a critical aspect of drug discovery, minimizing the potential for unwanted side effects. For derivatives and analogs of this compound, selectivity has been a key area of investigation.
Structure-activity relationship studies on 4,4-difluoropiperidine (B1302736) ether-based compounds have led to the identification of potent dopamine (B1211576) D4 receptor antagonists with remarkable selectivity (over 2000-fold) against other dopamine receptor subtypes, namely D1, D2, D3, and D5. nih.gov Similarly, studies on piperidine analogs have focused on achieving selectivity for the dopamine transporter (DAT) over the serotonin (B10506) transporter (SERT). huji.ac.ilnih.gov In one such study, fluoro-substituted compounds were generally the most active and selective for the dopamine transporter. huji.ac.il For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine demonstrated high potency and was the most selective for the DAT in its series, with a 5HT/DA selectivity ratio of 49. huji.ac.il
In the realm of sigma receptors, piperidine derivatives have been developed that show high affinity and selectivity for the σ1 subtype over the σ2 subtype. researchgate.net One particular 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified with a notable 96-fold selectivity ratio for σ1 over σ2 receptors. researchgate.net Furthermore, research into dopamine D3 receptor ligands has yielded compounds with superior binding affinities and selectivities for the D3 receptor compared to the D2 receptor. nih.gov One such analog displayed a D2/D3 selectivity ratio of 133. nih.gov The piperidine framework is a common feature in compounds targeting a wide array of biological entities, including those involved in antiviral and antimicrobial activities. nih.gov
Receptor Binding Studies with Analogous Compounds
Receptor binding studies are fundamental to understanding the therapeutic potential of a compound. These studies often involve the synthesis and evaluation of a series of analogous compounds to explore the structure-activity relationship (SAR) and identify ligands with optimal affinity and selectivity. For instance, a screening campaign of an in-house collection of piperidine and piperazine-based compounds was successful in identifying potent ligands for the sigma 1 receptor (S1R). nih.gov This approach allows researchers to systematically modify different parts of a molecule, such as the piperidine core or its substituents, to enhance binding characteristics.
In another example, the exploration of C-phenylpiperazine derivatives, developed from related N-phenylpiperazine analogs, led to the discovery of one of the most potent and selective neurokinin-1 (NK1) receptor antagonists identified to date. researchgate.net These studies highlight a common strategy in medicinal chemistry where initial "hit" compounds are chemically modified to improve their affinity for a specific biological target.
Affinity for Specific Receptor Subtypes
The binding affinity of a compound to its target receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a key determinant of its potency. Analogues of this compound have been evaluated for their affinity towards a range of receptor subtypes.
Dopamine Transporter (DAT): Several analogs of potent DAT ligands have been synthesized and evaluated. huji.ac.il Generally, unsubstituted and fluoro-substituted compounds demonstrate the highest activity and selectivity for the DAT. huji.ac.il Optically pure piperazine (B1678402) analogs have also shown high affinity and selectivity for DAT over the serotonin transporter (SERT). nih.gov
Sigma-1 (σ1) Receptor: Piperidine derivatives have been identified as potent sigma receptor ligands. researchgate.net A screening of piperidine/piperazine-based compounds led to the discovery of a ligand with a high affinity for the S1R, with a Ki value of 3.2 nM. nih.gov Another study identified a piperidine derivative with a Ki of 0.96 ± 0.05 nM for the σ1 receptor. researchgate.net
Dopamine D4 Receptor: Structure-activity relationship studies of 4,4-difluoropiperidine ethers have identified compounds with exceptional binding affinity for the D4 receptor, with one compound showing a Ki of 0.3 nM. nih.gov
Neurokinin-1 (NK1) Receptor: While data for the Neurokinin-2 receptor is not specified, studies on the related NK1 receptor have identified highly potent antagonists. A C-phenylpiperazine derivative, developed from N-phenylpiperazine analogues, was found to be one of the most potent in vitro NK1 receptor antagonists discovered. researchgate.net
T-type Calcium Channels: A series of spiro-piperidine azetidines and azetidinones have been evaluated as novel blockers of the T-type calcium channel (Ca(V)3.2). nih.gov
Histamine H3, Dipeptidyl Peptidase-4 (DPP-4), Dihydrofolate Reductase (DHFR), and Proton Pump Inhibitors (PPIs): While these are important therapeutic targets, specific binding affinity data for this compound or its direct analogs at these sites were not identified in the reviewed literature. Research on these targets has identified various inhibitors, such as trimethoprim (B1683648) for bacterial DHFR and substituted benzimidazoles for PPIs, but a direct link to the specific piperidine compound is not established. nih.govnih.govnih.govnih.gov
Table 1: Binding Affinities of Analogous Piperidine Compounds for Various Receptors
| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 4,4-Difluoropiperidine ether derivative | Dopamine D4 | 0.3 nM | nih.gov |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 nM | researchgate.net |
| Piperidine/piperazine-based compound | Sigma-1 (S1R) | 3.2 nM | nih.gov |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D3 | 0.7 nM | nih.gov |
Functional Antagonism/Agonism in Receptor Assays
Beyond simple binding, it is crucial to determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to that of an agonist). Functional assays have characterized the activity of various piperidine analogs.
For example, the potent 4,4-difluoropiperidine derivatives identified were characterized as dopamine D4 receptor antagonists . nih.gov In contrast, a potent piperidine/piperazine-based compound with high affinity for the S1R was found to act as an S1R agonist in a functional assay. nih.gov Other research has identified potent and D3-receptor-selective antagonists . nih.gov For instance, one compound not only showed high affinity but also inhibited quinpirole (B1680403) stimulation in cells, confirming its antagonist activity at the D3 receptor with an EC50 value of 3.0 nM. nih.gov
Table 2: Functional Activity of Analogous Piperidine Compounds
| Compound Class | Target Receptor | Functional Activity | Reference |
|---|---|---|---|
| 4,4-Difluoropiperidine ether derivatives | Dopamine D4 | Antagonist | nih.gov |
| Piperidine/piperazine-based compound | Sigma-1 (S1R) | Agonist | nih.gov |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D3 | Antagonist | nih.gov |
Investigating the Role of the Piperidine Nitrogen in Biological Activity
The nitrogen atom within the piperidine ring is a cornerstone of the molecule's biological activity. Computational and SAR studies consistently highlight its importance. In binding models for sigma receptor ligands, the piperidine nitrogen atom is identified as the positive ionizable functionality, a key feature for interaction with the receptor. nih.gov The basicity of this nitrogen, and thus its protonation state at physiological pH, is crucial.
The incorporation of fluorine into the piperidine ring or adjacent linkers has been shown to significantly reduce the pKa of the basic nitrogen. nih.gov This reduction in basicity can have a profound and beneficial impact on pharmacokinetic properties such as oral absorption. nih.gov The substitution on the piperidine nitrogen is a frequent point of modification in the development of new ligands, underscoring its critical role in defining the affinity and selectivity of the molecule for its biological target. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design
Systematic Structural Modifications of the 4-[2-(3,5-Difluorophenyl)ethyl]piperidine Scaffold
The chemical architecture of this compound offers multiple points for modification, allowing for a thorough investigation of how structural changes influence its interaction with biological systems.
Modifications on the Piperidine (B6355638) Ring System
The piperidine ring is a key structural feature, and its modifications have been a central focus of SAR studies. Alterations to this heterocycle can significantly impact the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profile.
One area of exploration has been the introduction of fluorine atoms onto the piperidine ring itself. In a study on a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine (B1211576) D4 receptor antagonists, the inclusion of gem-difluoro substitution on the piperidine ring was found to confer improved potency and selectivity for the D4 receptor over other dopamine receptor subtypes nih.gov. While this study does not focus specifically on the this compound scaffold, it highlights the potential of piperidine ring fluorination as a strategy to modulate receptor affinity and selectivity.
Variations in the Difluorophenyl Substituent
The 3,5-difluorophenyl group is a critical component of the scaffold, likely involved in key interactions with the biological target. The position and nature of the substituents on this aromatic ring are crucial determinants of potency and selectivity.
Studies on related 4-phenylpiperidine derivatives have shown that the nature and position of substituents on the phenyl ring are critical for biological activity. For example, in a series of 4-phenylpiperidines and 4-phenylpiperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their effects on the dopaminergic system nih.gov. While not directly examining the 3,5-difluoro pattern, this research underscores the importance of the substitution pattern on the phenyl ring.
The presence of fluorine atoms, in particular, can significantly influence a molecule's properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can affect metabolic stability, lipophilicity, and binding interactions. The 3,5-difluoro substitution pattern creates a specific electronic and steric profile that can be crucial for target engagement. Variations of this pattern, such as moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,4-difluoro) or replacing them with other halogens (e.g., chlorine) or different electron-withdrawing or electron-donating groups, would be a logical step in systematically exploring the SAR of this moiety. In a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists, various substitutions on a phenoxy ring, including 3,4-difluoro and 3-fluoro, were explored, demonstrating that the fluorine substitution pattern significantly impacts receptor binding affinity nih.gov.
Alterations of the Ethyl Linker and Connecting Moieties
The ethyl linker connecting the piperidine and difluorophenyl rings provides a specific spatial relationship between these two key pharmacophoric elements. Modifications to this linker can provide valuable information about the optimal distance and flexibility required for biological activity.
Homologation of the ethyl chain to a propyl or butyl chain would alter the distance between the piperidine and the aromatic ring. In a series of novel dopamine D4 receptor piperidine antagonists, variations in the linker length between a quinolinone nucleus and a piperidine ring were investigated. Elongating the chain from three to four or five carbon atoms was found to be detrimental to D4 receptor affinity mdpi.com. This suggests that there is an optimal linker length for productive interaction with the target.
Introducing rigidity into the linker, for example, by incorporating a double or triple bond, could restrict the conformational freedom of the molecule and potentially lead to an increase in potency by reducing the entropic penalty of binding. Conversely, increasing the flexibility by introducing heteroatoms such as oxygen or nitrogen to form an ether or amine linkage could also be explored.
Elucidation of Structural Features Critical for Potency and Selectivity
Through the systematic modifications described above, key structural features essential for the biological activity of the this compound scaffold can be elucidated.
For many piperidine-based ligands targeting CNS receptors, the basic nitrogen of the piperidine ring is a crucial feature, often forming a salt bridge with an acidic residue in the receptor binding pocket. The pKa of this nitrogen can be fine-tuned by substituents on the piperidine ring.
The 3,5-difluorophenyl moiety likely engages in specific interactions such as pi-pi stacking, hydrophobic interactions, or halogen bonding with the target protein. The specific substitution pattern is critical, as demonstrated in QSAR studies of related compounds where the electronic and steric properties of the aromatic substituents significantly influence activity nih.gov.
The length and nature of the ethyl linker are also critical for correctly positioning the piperidine and difluorophenyl moieties within the binding site. An optimal distance and degree of flexibility are often required for high-affinity binding.
Computational Approaches to SAR Analysis
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding the SAR of the this compound scaffold.
QSAR studies on related 4-phenylpiperidine derivatives have successfully correlated molecular descriptors with biological activity. For instance, a nonlinear QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists used neural networks to correlate molecular descriptors with analgesic activity, leading to the development of a pharmacophore model nih.gov. Similarly, a QSAR study on mono-substituted 4-phenylpiperidines and -piperazines used partial least squares regression to model their effects on the dopaminergic system, providing a comprehensive understanding of the biological response nih.gov. These approaches could be applied to a series of this compound analogs to identify key physicochemical properties that govern their activity.
Molecular docking simulations can provide insights into the putative binding mode of these ligands within their biological target. By modeling the interactions between the compound and the amino acid residues of the receptor, it is possible to rationalize the observed SAR and guide the design of new, more potent analogs. For example, docking studies of dopamine D4 receptor antagonists have helped to rationalize the binding affinities of different derivatives mdpi.com. Such studies could reveal why the 3,5-difluoro substitution pattern is favorable and how modifications to the piperidine ring or ethyl linker affect binding.
Design Principles for Enhanced Molecular Interactions and Biological Activity
Based on the SAR and computational analyses, several design principles can be formulated to guide the development of new analogs with enhanced biological activity.
Table 1: Key Design Principles for this compound Analogs
| Molecular Fragment | Design Principle | Rationale |
|---|---|---|
| Piperidine Ring | Introduce strategic substitutions (e.g., fluorine) or explore bioisosteric replacements (e.g., bridged systems). | To modulate pKa, lipophilicity, and metabolic stability, and to explore new interaction vectors. |
| Difluorophenyl Ring | Systematically vary the fluorine substitution pattern and explore other substituents with diverse electronic and steric properties. | To optimize interactions with the target, such as halogen bonding or pi-stacking, and to fine-tune electronic properties. |
| Ethyl Linker | Modify linker length, rigidity, and polarity. | To achieve the optimal spatial orientation of the key pharmacophoric groups for enhanced binding affinity. |
By applying these principles, medicinal chemists can rationally design and synthesize new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. The iterative process of design, synthesis, and biological evaluation, informed by computational modeling, is a powerful strategy for optimizing this promising scaffold into potential therapeutic agents.
Q & A
Q. What strategies validate the compound’s stability in long-term storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation profiles to Arrhenius model predictions. Store under argon in amber glass at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
